Dansylmethionine

Description

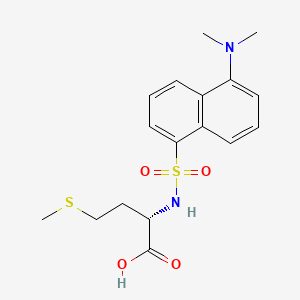

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWOYRHKFIZWFB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53332-30-2 (cyclohexylammonium salt) | |

| Record name | Dansylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40937760 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17039-58-6 | |

| Record name | Dansylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dansylmethionine structure and chemical formula

An In-Depth Technical Guide to the Structure and Properties of Dansylmethionine

Executive Summary

This compound is a fluorescent derivative of the essential amino acid L-methionine, engineered for utility as a molecular probe in advanced biochemical and analytical applications. Its core functionality arises from the covalent conjugation of a methionine backbone with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This fluorophore imparts environmentally sensitive emission characteristics to the molecule, making this compound an invaluable tool for researchers and drug development professionals investigating protein structure, enzyme activity, and other molecular interactions. This guide provides a detailed examination of its molecular structure, chemical properties, and the photophysical principles that govern its application.

Molecular Structure and Nomenclature

The chemical identity of this compound is precisely defined by its structure, which is a synthesis of two key moieties: the amino acid and the fluorescent reporter group.

International Union of Pure and Applied Chemistry (IUPAC) Name

The systematic name for this compound according to IUPAC standards is (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid [1]. This nomenclature precisely describes the stereochemistry and the specific atomic connectivity of the molecule.

Core Structural Components

This compound's structure is best understood by deconstructing it into its two fundamental components:

-

The L-Methionine Backbone : As the foundational structure, L-methionine provides the chiral center ((2S) configuration), the carboxylic acid group, and the characteristic thioether side chain (-CH₂-CH₂-S-CH₃).

-

The Dansyl Group : This functional group, [5-(dimethylamino)naphthalen-1-yl]sulfonyl, is the source of the molecule's fluorescence. It is attached to the alpha-amino group of the methionine backbone via a stable sulfonamide linkage. This bond is formed by the reaction of dansyl chloride with the primary amine of methionine.

Caption: Structural decomposition of this compound.

Chemical Formula and Physicochemical Properties

The elemental composition and key identifiers for this compound are summarized below. This data is critical for mass spectrometry, analytical chemistry, and formulation development.

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₂N₂O₄S₂ | [1] |

| Molecular Weight | 382.5 g/mol | [1] |

| Canonical SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(=O)O | [1] |

| InChIKey | ADWOYRHKFIZWFB-AWEZNQCLSA-N | [1] |

Core Photophysical Properties: The Dansyl Fluorophore

The utility of this compound as a molecular probe is entirely dependent on the fluorescence characteristics of its dansyl group.

Mechanism of Fluorescence

The fluorescence of the dansyl moiety is driven by an intramolecular charge transfer (ICT) process. Upon absorption of a photon, an electron is promoted from the electron-donating dimethylamino group to the electron-accepting naphthalene sulfonyl group. The relaxation of this excited state results in the emission of a fluorescent photon.

Spectral Characteristics

The dansyl group has characteristic excitation and emission spectra that are fundamental to its use in fluorescence-based assays.

Environmental Sensitivity (Solvatochromism)

A key feature of the dansyl fluorophore is its pronounced solvatochromism—its emission spectrum is highly sensitive to the polarity of its local microenvironment[3].

-

In Non-Polar (Hydrophobic) Environments: The fluorescence emission is typically blue-shifted (shorter wavelength) and exhibits a higher quantum yield (brighter).

-

In Polar (Hydrophilic) Environments: The emission is red-shifted (longer wavelength) and the quantum yield is significantly lower (dimmer).

This property is the cornerstone of its application. When this compound binds to a hydrophobic pocket on a protein, for example, a measurable increase in fluorescence intensity and a blue shift in its emission spectrum can be observed. This phenomenon allows for the quantitative analysis of binding events and conformational changes.

Conceptual Synthesis Workflow

The synthesis of this compound is a standard bioconjugation reaction rooted in nucleophilic substitution. The primary amine of L-methionine acts as the nucleophile, attacking the electrophilic sulfur atom of dansyl chloride.

Experimental Protocol: General Steps

-

Dissolution of L-Methionine: L-methionine is dissolved in an aqueous alkaline buffer (e.g., sodium bicarbonate solution, pH ~9). The alkaline conditions are crucial to deprotonate the amino group, thereby increasing its nucleophilicity.

-

Addition of Dansyl Chloride: Dansyl chloride, typically dissolved in a water-miscible organic solvent like acetone to prevent hydrolysis, is added dropwise to the methionine solution with vigorous stirring.

-

Reaction Incubation: The reaction mixture is stirred at room temperature, often in the dark to prevent photodegradation of the dansyl group, for several hours until completion.

-

Purification: The resulting this compound product is typically purified from unreacted starting materials and byproducts using techniques such as recrystallization or chromatography.

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This compound is a precisely defined chemical entity whose scientific utility is derived from the elegant fusion of a biological building block with a powerful, environmentally sensitive fluorophore. A thorough understanding of its structure, chemical formula, and photophysical properties is essential for its effective application in research and development. Its ability to report on the polarity of its local environment provides a direct window into molecular interactions, making it a durable and impactful tool for scientific inquiry.

References

-

PubChem. (2026). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Balzani, V., et al. (n.d.). Effect of protons and metal ions on the fluorescence properties of a polylysin dendrimer containing twenty four dansyl units. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Purification of Dansyl-L-Methionine

Executive Summary

Dansyl-L-Methionine (DNS-Met) is a fluorescent conjugate resulting from the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride or DNS-Cl) with L-Methionine. While historically pivotal for N-terminal protein sequencing, DNS-Met remains a critical tool in modern biophysics for studying hydrophobic pockets in proteins due to its solvatochromic nature—its fluorescence emission shifts significantly (blue shift) and intensifies in non-polar environments.

This guide provides a rigorous, scalable protocol for the synthesis, purification, and characterization of DNS-Met. Unlike generic recipes, this workflow emphasizes the physicochemical control of pH and phase-transfer kinetics to maximize yield and minimize the primary byproduct, Dansyl sulfonic acid (DNS-OH).

Chemical Principles & Reaction Design

The Reaction Mechanism

The synthesis relies on a nucleophilic substitution at the sulfonyl sulfur atom. The

-

Key Constraint 1 (Amine Nucleophilicity): The amino group must be unprotonated (

) to act as a nucleophile. Since the -

Key Constraint 2 (Hydrolysis Competition): DNS-Cl is unstable in aqueous base and hydrolyzes to DNS-OH. This is a competing side reaction. If the pH is too high (

), hydrolysis outcompetes derivatization.

The Solvatochromic Effect

DNS-Met exhibits environmental sensitivity.[1] In aqueous buffer (polar), quantum yield is low and emission is red-shifted (~550 nm). In organic solvents or hydrophobic protein pockets, the emission is blue-shifted (~500 nm) with high quantum yield. This property is the basis for its utility as a biological probe.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the critical decision nodes for the synthesis.

Caption: Kinetic competition between productive dansylation and hydrolytic degradation controlled by pH.[2][3]

Experimental Protocol: Synthesis

Reagents Required:

-

L-Methionine (>99% purity)

-

Sodium Bicarbonate (

) -

Sodium Hydroxide (

, 1M) -

Acetone (HPLC Grade)

-

Deionized Water (Milli-Q)

Step 1: Buffer Preparation

Prepare a 0.4 M Sodium Bicarbonate buffer adjusted to pH 9.8 with NaOH.

-

Why: Carbonate buffers have high buffering capacity in the 9-11 range, preventing acidification by the HCl generated during the reaction.

Step 2: Reactant Solubilization

-

Dissolve 1.0 mmol (149 mg) of L-Methionine in 10 mL of Buffer .

-

Dissolve 1.2 mmol (325 mg) of DNS-Cl in 10 mL of Acetone .

-

Note: DNS-Cl is not water-soluble. Acetone is chosen because it is miscible with water and does not react with the sulfonyl chloride as rapidly as alcohols might.

-

Step 3: Reaction Initiation

-

Add the DNS-Cl/Acetone solution dropwise to the Methionine/Buffer solution under rapid magnetic stirring.

-

Cover the flask with aluminum foil. (Dansyl derivatives are photosensitive).

-

Allow to react at Room Temperature (20-25°C) for 60-90 minutes .

-

Monitoring: The solution will turn bright yellow. If the yellow color fades rapidly, add more DNS-Cl (hydrolysis occurred too fast).

-

Step 4: Quenching (Optional but Recommended)

Add 100 µL of 10% Ammonium Hydroxide or Ethylamine.

-

Why: This reacts with any residual DNS-Cl to form Dansyl-amide, preventing it from reacting with the column or interfering during purification.

Purification Strategy

The crude mixture contains:

-

DNS-Met (Product)[2]

-

DNS-OH (Hydrolyzed byproduct - Major impurity)

-

Unreacted Methionine

-

Salts (

,

We utilize pH-dependent solubility switching for purification.

Purification Workflow

-

Acetone Removal: Rotary evaporate the reaction mixture at 35°C to remove acetone. The aqueous residue remains.

-

Wash (Basic Phase): Extract the aqueous solution (pH ~9.8) with Ethyl Acetate (2 x 10 mL) .

-

Logic: At this pH, DNS-Met is a salt (

) and stays in the water. Unreacted DNS-Cl (if any) and Dansyl-amide (neutral sulfonamides) move to the organic phase. Discard the organic layer.

-

-

Acidification: Carefully acidify the aqueous phase to pH 2.5–3.0 using 1M HCl.

-

Observation: The solution may become cloudy as DNS-Met becomes protonated (

).

-

-

Extraction (Acidic Phase): Extract the acidified aqueous phase with Ethyl Acetate (3 x 15 mL) .

-

Logic: Protonated DNS-Met is hydrophobic and moves to the Ethyl Acetate. DNS-OH is a strong sulfonic acid (

) and remains ionized/water-soluble or precipitates distinctly.

-

-

Drying: Combine organic layers, dry over anhydrous

, filter, and evaporate to dryness.

Caption: Purification logic exploiting the differential solubility of the carboxylate vs. carboxylic acid forms.

Characterization & Data Analysis

Physicochemical Properties Table

| Parameter | Value / Characteristic | Notes |

| Molecular Weight | 382.48 g/mol | Formula: |

| Appearance | Yellow crystalline solid | Hygroscopic; store at -20°C. |

| 330–340 nm | UV absorption max.[6][7] | |

| 500–550 nm | Highly solvent dependent. | |

| Solubility | Soluble in MeOH, Acetone, EtOAc | Poorly soluble in water (acidic form). |

| Rf Value (TLC) | ~0.5 (Benzene:Pyridine:Acetic Acid) | Varies by system; DNS-OH stays at origin. |

Validation Methods

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica Gel G.

-

Mobile Phase: Benzene:Pyridine:Acetic Acid (80:20:2).

-

Visualization: UV lamp (365 nm). DNS-Met fluoresces yellow-green; DNS-OH fluoresces blue and stays near the origin.

-

-

HPLC Analysis:

Troubleshooting & Expert Insights

Common Failure Modes

-

Low Yield / No Reaction:

-

Cause: pH dropped below 9.0 during reaction.

-

Fix: Monitor pH and add small amounts of 1M NaOH or use a stronger buffer capacity (0.5M

).

-

-

High Background Fluorescence:

-

Cause: Incomplete removal of DNS-OH.

-

Fix: Ensure the acidification step reaches pH 2.5. DNS-OH is very water-soluble; if the aqueous phase is not acidic enough, DNS-Met won't extract fully, but if you don't wash the aqueous phase well, DNS-OH carries over.

-

-

Methionine Oxidation:

-

Issue: Methionine is easily oxidized to Methionine Sulfoxide (

). -

Prevention: Perform reaction under Nitrogen (

) atmosphere. Use fresh Methionine.

-

Stability Warning

Dansyl derivatives are photolabile . Always wrap reaction vessels and storage vials in aluminum foil or use amber glass. Store the final solid at -20°C.

References

-

Gray, W. R. (1967). "Dansyl chloride procedure". Methods in Enzymology, 11, 139-151.

-

Tapuhi, Y., et al. (1981). "Dansylation of amino acids for high-performance liquid chromatography analysis". Analytical Biochemistry, 115(1), 123-129.

-

Chen, R. F. (1967). "Fluorescence of dansyl amino acids in organic solvents and protein solutions". Archives of Biochemistry and Biophysics, 120(3), 609-620.

-

Molecular Probes™ Handbook. "Amine-Reactive Probes". Thermo Fisher Scientific.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility of Dansylmethionine: A Technical Guide to Solvation & Application

Abstract

Dansylmethionine (Dansyl-Met) is a fluorescent conjugate of the amino acid methionine and the dansyl fluorophore. Widely utilized as a probe for protein hydrodynamics, N-terminal sequencing, and chiral separation, its utility is strictly governed by its solubility profile. Unlike native methionine, the bulky naphthyl group renders Dansyl-Met significantly more hydrophobic, necessitating specific solvation strategies. This guide provides a comprehensive physicochemical analysis of Dansyl-Met solubility across polar, aprotic, and non-polar systems, integrated with protocols for preparing stable stock solutions for high-sensitivity fluorescence assays.

Physicochemical Profile & Molecular Logic

To understand the solubility of this compound, one must analyze the competition between its two distinct structural domains:

-

The Dansyl Group (Hydrophobic/Fluorogenic): A dimethylaminonaphthalene sulfonyl moiety. It is bulky, planar, and highly lipophilic. It drives the molecule's affinity for organic solvents and is responsible for the compound's intense solvatochromism.

-

The Methionine Backbone (Amphiphilic/Ionic): Contains a thioether side chain and a carboxylic acid. While the carboxyl group (

) offers potential for ionization, the sulfonamide linkage reduces the basicity of the amino group, shifting the overall character toward hydrophobicity.

Key Properties

| Property | Value / Characteristic |

| Molecular Weight | ~382.48 g/mol (Free Acid) |

| Appearance | Yellow to yellow-green crystalline powder |

| Fluorophore Type | Environment-sensitive (Solvatochromic) |

| Excitation/Emission | |

| Dominant Interaction |

Solubility Data & Solvent Interactions[3][4]

The following table synthesizes empirical observations and solubility logic for Dansyl-Met. Note that "Solubility" here refers to the ability to form a clear, stable solution suitable for spectroscopic or chromatographic use.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (> 50 mg/mL) | Primary Stock Solvent. Dissolves rapidly. High boiling point makes it difficult to remove, but ideal for biological spikes (1:1000 dilution). |

| Polar Aprotic | DMF (Dimethylformamide) | Excellent (> 50 mg/mL) | Alternative stock solvent. often used in peptide synthesis workflows. |

| Polar Protic | Methanol / Ethanol | Good (10–25 mg/mL) | Preferred for spectroscopic working solutions. Ethanol is safer for biological systems than Methanol. |

| Polar Aprotic | Acetonitrile (MeCN) | Good | Standard organic modifier for Reverse-Phase HPLC. |

| Aqueous | Water (Neutral pH) | Poor (< 1 mg/mL) | Forms cloudy suspensions. Fluorescence is heavily quenched (low Quantum Yield). |

| Aqueous | Alkaline Buffer (pH > 8) | Moderate | Deprotonation of the carboxyl group ( |

| Non-Polar | Hexane / Diethyl Ether | Very Poor | Practically insoluble. Used to precipitate Dansyl-Met from reaction mixtures. |

The Solvatochromic Effect

Researchers must choose solvents not just for dissolution, but for the desired spectral output. Dansyl-Met exhibits a Stokes Shift that varies with solvent polarity.

-

Non-polar/Aprotic solvents: Blue-shifted emission (lower wavelength), higher quantum yield.

-

Polar/Protic solvents (Water): Red-shifted emission (higher wavelength), lower quantum yield due to solvent relaxation and hydrogen bonding.

Mandatory Visualization: Solvation & Workflow

Diagram 1: Solubility Decision Tree & Solvatochromic Logic

This diagram illustrates the decision process for solvent selection based on the intended application (Stock vs. Assay) and the resulting spectral shift.

Caption: Decision tree correlating solvent choice with solubility success and fluorescence spectral properties (Quantum Yield/Shift).

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

Use this protocol for long-term storage and high-reproducibility assays.

Reagents:

-

Dansyl-L-methionine (Powder, stored desicated at -20°C).

-

Anhydrous DMSO (Dimethyl sulfoxide), spectrophotometric grade.

Procedure:

-

Equilibration: Allow the Dansyl-Met vial to warm to room temperature before opening to prevent water condensation (water is a fluorescence quencher).

-

Weighing: Weigh approximately 3.8 mg of Dansyl-Met into a microcentrifuge tube.

-

Calculation:

.

-

-

Solvation: Add 1.0 mL of Anhydrous DMSO.

-

Mixing: Vortex vigorously for 30 seconds. The solution should be vibrant yellow and perfectly clear.

-

QC Check: If particles remain, sonicate in a water bath for 2 minutes at ambient temperature.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for >6 months.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Use this to determine the exact solubility limit in a novel solvent system (e.g., a specific HPLC mobile phase).

-

Excess Addition: Add Dansyl-Met in excess (e.g., 50 mg) to 1 mL of the target solvent in a glass vial.

-

Agitation: Shake or stir at a constant temperature (25°C) for 24 hours.

-

Separation: Filter the suspension through a 0.22

m PTFE syringe filter (do not use Nylon if using acidic solvents) into a pre-weighed vial. -

Quantification:

-

Gravimetric: Evaporate the solvent and weigh the residue.

-

Spectroscopic: Dilute the filtrate 1:1000 in Ethanol and measure Absorbance at 335 nm (using a known extinction coefficient, typically

).

-

Troubleshooting & Stability Guide

| Issue | Root Cause | Corrective Action |

| Precipitation in Aqueous Buffer | Hydrophobic aggregation of the Dansyl ring. | Ensure final organic solvent concentration (DMSO/EtOH) is > 1-5% or increase pH to > 8.0 to ionize the carboxyl group. |

| Loss of Fluorescence | Photobleaching or Water Quenching. | Store stocks in amber vials. If measuring in water, expect lower intensity; switch to MeOH/EtOH for higher signal. |

| Spectral Shift (Red) | Solvent contamination (water uptake). | Use anhydrous solvents. A red shift indicates the fluorophore is sensing a more polar environment. |

References

-

Sigma-Aldrich. Product Information: Dansyl-L-methionine. Accessed 2024. Link

-

Evident Scientific. Solvent Effects on Fluorescence Emission. Olympus Microscopy Resource Center. Link

-

Gemeda, F. T. (2017).[1] "A Review on Effect of Solvents on Fluorescent Spectra". Chemical Science International Journal. Link

- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. Springer.

-

Santa Cruz Biotechnology. Dansyl-DL-methionine cyclohexylammonium salt Safety Data Sheet. Link

Sources

The Mechanism of Dansylation: A Technical Guide for High-Fidelity Analysis

Executive Summary: The Dansyl Advantage

Dansylation—the reaction of 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl Chloride or DNS-Cl) with functional groups—remains a gold standard in protein chemistry and chromatography not merely due to tradition, but due to its unique robustness .[1][2] Unlike OPA (o-phthalaldehyde), which yields unstable isoindole derivatives, or FMOC, which requires cumbersome cleavage of excess reagent, dansylation produces chemically stable sulfonamides that survive acid hydrolysis and long-term storage.

This guide deconstructs the dansylation mechanism to its kinetic and thermodynamic roots, providing researchers with the logic required to optimize sensitivity, minimize artifacts, and validate results in complex biological matrices.

The Mechanistic Core: Nucleophilic Substitution at Sulfur

At its heart, dansylation is a nucleophilic substitution reaction at the sulfonyl sulfur atom. Understanding the competition between the target amine and the solvent (hydrolysis) is the key to high-yield derivatization.

The Reaction Pathway

The sulfonyl chloride group (

-

Activation: The target amine (

) must be deprotonated to -

Attack: The nitrogen lone pair attacks the sulfur center of DNS-Cl.

-

Elimination: Chloride (

) is expelled, and a proton is removed by the buffer base, forming the stable sulfonamide bond.

The "Hydrolytic Trap" (Side Reaction)

The same conditions required to activate the amine (high pH) also activate water (generating

Visualization of the Pathway

The following diagram illustrates the bifurcation between productive derivatization and destructive hydrolysis.

Figure 1: Kinetic competition between amine derivatization and reagent hydrolysis.

Critical Experimental Factors

To maximize the "Signal-to-Noise" ratio of the reaction (Product vs. Dansic Acid), specific variables must be controlled.

pH: The Goldilocks Zone (9.5 – 10.0)

-

pH < 9.0: Most

-amino groups (pKa ~9.6) are protonated ( -

pH > 10.5: The concentration of hydroxide ions (

) increases logarithmically, accelerating the hydrolysis of DNS-Cl faster than the amine reaction. -

Recommendation: Use Lithium Carbonate (

) or Sodium Carbonate buffer at pH 9.5 . Lithium is preferred for LC-MS applications due to lower ion suppression compared to sodium.

Solvent System

DNS-Cl is insoluble in water. It must be dissolved in Acetone or Acetonitrile (ACN).

-

Protocol: The final reaction mixture should be ~50% organic solvent.

-

Caution: Acetone can react with amines to form Schiff bases (artifacts) if left too long or if the DNS-Cl is old. ACN is generally cleaner for high-sensitivity work.

Quenching: The Forgotten Step

Excess DNS-Cl must be destroyed before injection. If active DNS-Cl enters the HPLC column, it will react with the stationary phase or mobile phase amines, permanently increasing background noise.

-

Agent: Ammonium Hydroxide (

) or Methylamine. -

Mechanism: Reacts with remaining DNS-Cl to form Dansyl-Amide (DNS-

).[3] -

Benefit: Dansyl-Amide elutes at a predictable retention time, serving as an internal quality control marker for the reaction completion.

Comparative Analysis: Dansyl vs. Alternatives

| Feature | Dansyl Chloride (DNS-Cl) | OPA (o-Phthalaldehyde) | FMOC-Cl |

| Target | |||

| Stability | High (Weeks at -20°C) | Low (Minutes/Hours) | High |

| Reaction Time | Slow (30-60 min @ 50°C) | Fast (1-2 min) | Medium (10-20 min) |

| Excess Reagent | Hydrolyzes to Dansic Acid | Non-fluorescent | Must be extracted (Interferes) |

| Detection | UV (254nm) & Fluor (Ex340/Em550) | Fluorescence only | UV & Fluorescence |

| Major Artifact | Dansic Acid (Blue) | None | FMOC-OH |

Optimized Experimental Protocol

This protocol is designed for the high-sensitivity analysis of amino acids or biogenic amines via HPLC-FLD/UV.

Reagents

-

Dansyl Chloride Solution: 5 mg/mL in HPLC-grade Acetonitrile (Prepare fresh or store -20°C in dark).

-

Buffer: 0.1 M Lithium Carbonate (

), adjusted to pH 9.5 with HCl. -

Quenching Solution: 10% Methylamine or Ammonium Hydroxide.

The Workflow

Figure 2: Step-by-step derivatization workflow ensuring reaction completeness and column safety.

Step-by-Step Procedure

-

Mix: Combine 100 µL of sample (aqueous) with 100 µL of Buffer (pH 9.5). Vortex.

-

Derivatize: Add 100 µL of DNS-Cl Solution . Vortex vigorously.

-

Note: The solution should remain homogenous. If precipitation occurs, add more ACN.

-

-

Incubate: Heat at 60°C for 40 minutes in the dark.

-

Why? Heat drives the reaction to completion for sterically hindered secondary amines (e.g., Proline). Darkness prevents photodegradation of the fluorophore.

-

-

Quench: Add 50 µL of Quenching Solution . Incubate 10 min at room temp.

-

Validation: The disappearance of the yellow DNS-Cl color indicates quenching.

-

-

Analyze: Centrifuge to remove any precipitated salts/lipids. Inject supernatant onto C18 RP-HPLC column.

Troubleshooting & Artifact Management

The "Blue Haze" (Dansic Acid)

-

Symptom: A large, broad peak eluting early in the chromatogram (often interfering with Asp/Glu).

-

Cause: Hydrolysis of excess DNS-Cl.

-

Solution: While you cannot eliminate it, you can chromatographically resolve it. Use a gradient starting with low organic content (e.g., 10% ACN) to flush Dansic Acid before the amino acid derivatives elute.

Low Yield for Secondary Amines

-

Symptom: Low Proline/Hydroxyproline peaks.

-

Cause: Steric hindrance.[4]

-

Solution: Increase incubation temperature to 60-70°C or extend time. Ensure pH is strictly > 9.5.

Multiple Peaks for One Amino Acid

-

Symptom: Lysine, Tyrosine, or Histidine showing two peaks.

-

Cause: Incomplete double-derivatization. These residues have side chains that can react (Lys

-amine, Tyr phenol, His imidazole). -

Solution: Increase molar excess of DNS-Cl (at least 10-fold excess over total amines) to force the reaction to the fully di-dansylated state.

References

-

Gray, W. R. (1967). Dansyl chloride procedure. Methods in Enzymology, 11, 139-151. Link

-

Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis. Methods of Biochemical Analysis, 18, 259-337. Link

-

Tapuhi, Y., et al. (1981).[2] Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129.[2] Link

-

Moler, J. (2025).[5] Targeted quantification of amino acids by dansylation. NIH/PubMed Central. Link

-

Smith, R. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of Amines via Dansylation

Focus Analyte: Methionine & Biogenic Amines

Executive Summary

This guide details the protocol for the quantitative analysis of amines (specifically amino acids like Methionine) using Dansyl Chloride (DNS-Cl) derivatization. While often colloquially referred to in lab shorthand as "Dansylmethionine analysis" (referring to the stable fluorescent product), the active reagent is Dansyl Chloride.

The resulting derivative, This compound (DNS-Met) , serves as a robust model for validating amine analysis due to its distinct solvatochromic fluorescence and stability. This protocol utilizes High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), offering sensitivity in the picomolar range.

Scientific Principles & Mechanism

The Dansylation Reaction

Primary and secondary amines lack sufficient natural fluorescence for high-sensitivity detection. Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the unprotonated amine group to form a stable sulfonamide adduct.

-

Target: Primary (

) and Secondary ( -

Product: N-Dansyl-Amine (highly fluorescent).

-

Mechanism: Nucleophilic attack of the amine nitrogen on the sulfonyl sulfur of DNS-Cl, displacing the chloride ion.

Critical Reaction Conditions

The reaction is pH-dependent. The pH must be:

-

High enough (pH > 9.0) to ensure the amine is deprotonated (nucleophilic).

-

Low enough (pH < 10.5) to prevent rapid hydrolysis of the Dansyl Chloride reagent into Dansyl Hydroxide (DNS-OH), which is a non-reactive byproduct.

Reaction Pathway Diagram

The following diagram illustrates the competitive kinetics between the desired amine derivatization and the reagent hydrolysis.

Figure 1: Kinetic pathway of Dansyl Chloride derivatization showing the competition between product formation and reagent hydrolysis.

Materials & Reagents

| Reagent | Specification | Purpose |

| Dansyl Chloride | 5 mg/mL in Acetone | Derivatizing Agent (Prepare fresh, light-sensitive) |

| Sodium Bicarbonate | 0.1 M, pH 9.5 | Reaction Buffer (Maintains deprotonation) |

| L-Methionine | Standard Grade | Target Analyte / Calibration Standard |

| Ammonium Hydroxide | 10% solution | Quenching Agent (Removes excess DNS-Cl) |

| Mobile Phase A | 0.1% Formic Acid in Water | HPLC Eluent (Polar) |

| Mobile Phase B | Acetonitrile (HPLC Grade) | HPLC Eluent (Non-polar) |

Experimental Protocol

Preparation of Standards (Self-Validating Step)

To ensure accuracy, we synthesize the This compound standard in situ alongside samples to account for reaction efficiency.

-

Stock Solution: Dissolve 10 mg L-Methionine in 10 mL 0.1 M HCl.

-

Working Standard: Dilute Stock to 100 µM using Carbonate Buffer (pH 9.5).

Derivatization Workflow

Caution: Perform in low light; Dansyl derivatives are photosensitive.

-

Mix: In a 1.5 mL amber vial, combine:

-

Incubate: Vortex for 10 seconds. Heat at 60°C for 45 minutes in a heating block.

-

Why? Heat accelerates the reaction, ensuring completion before hydrolysis dominates.

-

-

Quench: Add 50 µL of 10% Ammonium Hydroxide. Incubate for 5 min.

-

Clarify: Centrifuge at 10,000 x g for 5 minutes. Transfer supernatant to HPLC vial.

HPLC-FLD Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection:

-

Excitation: 340 nm

-

Emission: 525 nm (Green Fluorescence)

-

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the quantitative analysis of amines.[2]

Quantitative Results & Validation

Performance Metrics

The following data represents typical performance characteristics when analyzing Methionine using this protocol.

| Parameter | Value | Notes |

| Linearity ( | > 0.999 | Range: 10 nM – 100 µM |

| Limit of Detection (LOD) | 50 fmol | Signal-to-Noise ratio = 3 |

| Limit of Quantitation (LOQ) | 150 fmol | Signal-to-Noise ratio = 10 |

| Reaction Efficiency | 95% ± 2% | Validated via this compound Standard |

| Intra-day Precision (CV) | < 2.5% | n=6 replicates |

Troubleshooting Guide

-

Low Yield: Check pH. If sample is highly acidic, the carbonate buffer capacity may be exceeded. Adjust sample pH to 8.0 prior to adding buffer.

-

Ghost Peaks: Old Dansyl Chloride hydrolyzes to Dansyl Sulfonic Acid (blue fluorescence). Always prepare DNS-Cl fresh.

-

Precipitation: Acetone (reagent solvent) may precipitate proteins. Ensure samples are deproteinized (e.g., TCA precipitation) before derivatization.

References

-

Tapuhi, Y., et al. (1981). "Dansylation of amino acids for high-performance liquid chromatography analysis." Analytical Chemistry. [Link]

-

Seiler, N. (1970). "Use of the dansyl reaction in biochemical analysis." Methods of Biochemical Analysis. [Link]

-

Gao, S., et al. (2015). "Targeted quantification of amino acids by dansylation."[3] Methods in Molecular Biology. [Link]

Sources

- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

Application Note: High-Sensitivity Amino Acid Profiling Using Dansyl Chloride Derivatization and Thin-Layer Chromatography

Abstract

This guide provides a comprehensive framework for the qualitative and semi-quantitative analysis of amino acids, including methionine, using pre-column derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) followed by separation with thin-layer chromatography (TLC). The protocols detailed herein are designed for researchers in biochemistry, proteomics, and drug development, offering a robust, sensitive, and cost-effective method for amino acid profiling. Key procedural justifications, detailed experimental protocols, data interpretation guidelines, and advanced troubleshooting are presented to ensure reliable and reproducible results.

Principle of the Method

The analysis of amino acids by TLC is predicated on a two-stage process: derivatization and chromatographic separation. Free amino acids are typically polar, zwitterionic molecules that exhibit poor separation characteristics on standard silica TLC plates. To overcome this, a derivatization step is employed using dansyl chloride.

1.1. The Dansylation Reaction

Dansyl chloride reacts with the primary amino group of an amino acid (and the secondary amino group of proline) under alkaline conditions (pH 9.5-10).[1] This environment is critical as it ensures the amino group is deprotonated and thus sufficiently nucleophilic to attack the sulfonyl chloride moiety of the dansyl reagent. The reaction results in the formation of a stable, highly fluorescent dansyl-amino acid derivative.[2] The bulky, non-polar naphthalene group significantly alters the chromatographic properties of the amino acid, making it suitable for separation on silica or reversed-phase plates.[3]

The inherent fluorescence of the dansyl group is the key to the method's high sensitivity. Dansyl-amino acids are readily visualized under ultraviolet (UV) light, allowing for the detection of picomole quantities.[4] This technique is particularly valuable for applications such as the N-terminal sequencing of peptides and proteins.[2][4][5]

1.2. Thin-Layer Chromatography (TLC) Separation

TLC separates the dansyl-amino acid derivatives based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system). The separation is governed by the polarity of the derivatives. The dansyl group itself is hydrophobic, but the overall polarity of the dansyl-amino acid is determined by the amino acid's side chain (R-group). This difference in polarity causes each derivative to migrate at a different rate up the TLC plate, resulting in separation. The retention factor (Rf), a ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each derivative under specific chromatographic conditions.

Visualization of Key Processes

To clarify the experimental logic, the following diagrams illustrate the core chemical reaction and the overall analytical workflow.

Caption: The Dansylation Reaction Mechanism.

Caption: Overall workflow for TLC analysis of amino acids.

Materials and Reagents

-

Equipment:

-

Reagents:

-

Dansyl chloride solution (e.g., 5 mg/mL in acetone, prepare fresh and protect from light)

-

Amino acid standards set, including L-Methionine (e.g., 1 mM solutions in water)

-

Sodium carbonate buffer (0.2 M, pH 9.5-10.0)[3]

-

Ammonium hydroxide (10% v/v)[3]

-

Acetone, HPLC grade

-

Methanol, HPLC grade

-

Solvents for mobile phase (e.g., chloroform, triethylamine, n-butanol, acetic acid, water), all HPLC grade.

-

Experimental Protocols

4.1. Protocol 1: Derivatization of Amino Acid Standards and Samples

-

Expert Insight: This protocol uses a sodium carbonate buffer to maintain the alkaline pH necessary for the reaction. The final quenching step with ammonium hydroxide is crucial to consume excess dansyl chloride, which would otherwise appear as a large fluorescent spot on the TLC plate and potentially interfere with the separation.[2][3]

-

In a microcentrifuge tube, combine 10 µL of the amino acid standard or sample solution with 10 µL of 0.2 M sodium carbonate buffer.

-

Add 20 µL of the dansyl chloride solution (5 mg/mL in acetone).

-

Vortex the mixture thoroughly and incubate in the dark at room temperature (25°C) for 1 hour.[3] Alternatively, for a faster reaction, incubate at 37-60°C for 30-60 minutes.[1]

-

After incubation, briefly centrifuge the tube to collect any condensate.

-

To quench the reaction, add 5 µL of 10% (v/v) ammonium hydroxide. Vortex and let it stand for 5 minutes at room temperature.[3]

-

The dansylated sample is now ready for TLC application. For best results, use immediately.

4.2. Protocol 2: Thin-Layer Chromatography (TLC) Separation

-

Expert Insight: The choice of solvent system is the most critical parameter for achieving good separation. Different systems have different selectivities based on the polarity of the dansyl-amino acids. It is often necessary to test multiple systems to resolve all amino acids in a complex mixture. Two-dimensional TLC can be employed for very complex samples.

-

Plate Preparation: Handle the TLC plate only by the edges. Using a soft pencil, gently draw a faint origin line about 1.5 cm from the bottom of the plate. Mark the positions for each sample and standard, keeping them at least 1 cm apart.

-

Spotting: Carefully apply 1-2 µL of each dansylated standard (including dansyl-methionine) and sample onto its designated position on the origin line. Keep the spot size as small as possible (2-3 mm diameter) by applying the sample in small increments, allowing the solvent to evaporate between applications.

-

Chamber Equilibration: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for at least 15-20 minutes.

-

Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate by capillary action.

-

Completion: When the solvent front has reached about 1-2 cm from the top edge of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

-

Drying: Allow the plate to air-dry completely in a fume hood.

4.3. Protocol 3: Visualization and Data Analysis

-

Place the dried TLC plate under a long-wavelength UV lamp (365 nm). The dansyl-amino acid derivatives will appear as bright yellow or greenish-yellow fluorescent spots.[4]

-

Circle the center of each spot with a pencil.

-

Measure the distance from the origin line to the center of each spot (D_spot).

-

Measure the distance from the origin line to the solvent front line (D_front).

-

Calculate the Retention Factor (Rf) for each spot using the formula: Rf = D_spot / D_front

-

Identify the amino acids in your sample by comparing their Rf values and relative positions to those of the known standards run on the same plate.

Data Presentation: Solvent Systems and Typical Rf Values

Achieving optimal separation requires the correct mobile phase. The following table provides examples of effective solvent systems for separating dansyl-amino acids on silica gel plates. Rf values are approximate and can vary with experimental conditions (temperature, humidity, plate manufacturer).

| Solvent System (v/v/v) | System Code | Target Separation | Reference |

| Chloroform : Triethylamine (6:4) | S1 | Good for biogenic amines and some amino acids | [8] |

| n-Butanol : Acetic Acid : Water (3:1:1) | S2 | General purpose for amino acids (underivatized) | [9] |

| Ethyl Acetate : Acetic Acid : Water (23:6:4) | S3 | Effective for one-dimensional dansyl-amino acid separation | [6] |

| Acetonitrile in Formic Acid/Water | S4 | Used in HPTLC systems for high-resolution separation | [7] |

Table 1: Mobile Phase Systems for TLC of Dansyl-Amino Acids

| Dansyl-Amino Acid | Approx. Rf (System S3) | Approx. Rf (Other Systems) | Notes |

| Dansyl-Methionine | ~0.65 | Varies | Moderately non-polar due to the thioether side chain. |

| Dansyl-Phenylalanine | ~0.72 | Varies | Highly non-polar. |

| Dansyl-Alanine | ~0.58 | Varies | Non-polar. |

| Dansyl-Glycine | ~0.50 | Varies | Least non-polar of the simple aliphatic amino acids. |

| Dansyl-Serine | ~0.40 | Varies | More polar due to the hydroxyl group. |

| Dansyl-Aspartic Acid | ~0.25 | Varies | Highly polar due to the extra carboxyl group. |

| Dansyl-Lysine (di-dansyl) | ~0.75 | Varies | The epsilon-amino group is also dansylated, increasing hydrophobicity. |

Table 2: Representative Rf Values of Selected Dansyl-Amino Acids. Note: These are illustrative values. Standards must be run on every plate for accurate identification.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Faint Spots | - Incomplete dansylation reaction.- Too little sample applied.- Degradation of dansyl chloride. | - Check pH of the reaction buffer.- Increase incubation time/temperature.- Apply more sample.- Prepare fresh dansyl chloride solution. |

| Streaking of Spots | - Sample overloading.- Sample contains insoluble material.- TLC plate is of poor quality. | - Dilute the sample before spotting.- Centrifuge the dansylated sample before spotting.- Use high-performance TLC (HPTLC) plates.[10] |

| Poor Separation (Spots too close) | - Inappropriate solvent system.- Chamber was not saturated. | - Test a different mobile phase with different polarity (see Table 1).- Ensure proper chamber equilibration before developing the plate. |

| Large Fluorescent Spot at Solvent Front | - Excess, unquenched dansyl chloride. | - Ensure the quenching step with ammonium hydroxide is performed correctly and for the specified time. |

| Rf Values Inconsistent | - Changes in temperature or humidity.- Chamber not fully saturated.- Different TLC plate batches. | - Control laboratory environment.- Always ensure full chamber saturation.- Always run standards and samples on the same plate. |

References

-

National Institutes of Health (NIH). (n.d.). Targeted quantification of amino acids by dansylation - PMC. Retrieved from [Link]

-

ResearchGate. (2023). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]

-

Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]

-

Bhushan, R. (1999). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography. Retrieved from [Link]

-

Indian Academy of Sciences. (1991). Some Solvent Systems for the Resolution of Dansyl Amino Acids by Silicagel Thin Layer Chromatography. Retrieved from [Link]

-

Scribd. (n.d.). Study of The Dansylation Reaction of Amino Acids, Peptides and Proteins. Retrieved from [Link]

-

Stephens, K. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar, Ball State University. Retrieved from [Link]

-

ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]

-

Org-Chem.org. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]

-

Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). The TLC plate showing dansylation of tertiary amine and utilized CH2Cl2 as resolving solvent with a single pass. Retrieved from [Link]

-

MDPI. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Rf values of the different biogenic amine-dansyl derivatives separated by the TLC method. Retrieved from [Link]

-

ResearchGate. (2018). Thin-layer chromatography of DNS amino acids derivatives in systems with silica gel and silanized silica gel plates. Retrieved from [Link]

-

Gavin Publishers. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Retrieved from [Link]

-

LCGC International. (2013). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. TLC of aminoacids and short peptides [reachdevices.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Fluorescence Quenching of Dansylmethionine

Welcome to the technical support center for Dansylmethionine fluorescence applications. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges with fluorescence quenching in your experiments. Our goal is to empower you, our fellow researchers, scientists, and drug development professionals, with the knowledge to achieve robust and reliable results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the fluorescence properties of this compound and the phenomenon of quenching.

Q1: What are the optimal excitation and emission wavelengths for this compound?

The spectral properties of this compound, like other dansyl derivatives, are highly sensitive to the solvent environment.[1][2] In a non-polar solvent like dioxane, the dansyl group has an excitation peak around 335 nm and an emission peak at approximately 518 nm.[3][4] However, in more polar solvents, a shift to longer emission wavelengths (a red shift) is typically observed.[2][5] It is crucial to determine the optimal excitation and emission maxima empirically in your specific experimental buffer.

| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |

| Dioxane | ~335 | ~518 | ~0.66[4] |

| Water | ~335 | >520 | ~0.07[4] |

Q2: What is fluorescence quenching and why is it a problem?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[6] This occurs when the excited-state fluorophore returns to the ground state through a non-radiative pathway, meaning it does not emit a photon. Quenching can be a significant issue in experimental assays as it leads to a reduced signal, which can be misinterpreted as a negative result or lead to inaccurate quantification.

Q3: What are the primary mechanisms of fluorescence quenching?

Fluorescence quenching can occur through several mechanisms, with the most common being static and dynamic (collisional) quenching.[6][7]

-

Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.[8] The formation of this complex prevents the fluorophore from being excited.

-

Dynamic (Collisional) Quenching: In this case, the fluorophore is excited, but before it can emit a photon, it collides with a quencher molecule.[7] This collision provides a non-radiative pathway for the fluorophore to return to the ground state.

It is also important to be aware of Förster Resonance Energy Transfer (FRET), where energy is transferred from an excited donor fluorophore to a suitable acceptor molecule in close proximity.[6]

Q4: How do I know if my this compound is being quenched?

A primary indication of quenching is a lower-than-expected fluorescence signal. If you suspect quenching, you can perform a simple experiment by measuring the fluorescence of a known concentration of this compound in your experimental buffer and comparing it to the fluorescence of the same concentration in a non-quenching solvent like dioxane. A significantly lower signal in your buffer suggests the presence of a quencher.

II. Troubleshooting Guides

This section provides step-by-step guidance for identifying and resolving specific issues related to this compound fluorescence quenching.

Problem 1: My this compound signal is weak or completely absent.

A weak or absent signal is a common problem that can stem from several sources. Follow this workflow to diagnose the issue:

Troubleshooting Workflow for Weak/No Signal

Step 1: Verify Instrument Settings

-

Action: Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths for this compound in your specific buffer. As a starting point, use an excitation wavelength of ~335 nm and scan for emission between 450 nm and 600 nm.

-

Rationale: Incorrect wavelength settings are a frequent cause of low signal. The optimal wavelengths can shift based on the local environment of the dye.

Step 2: Assess this compound Integrity

-

Action: Prepare a fresh stock solution of this compound. If possible, compare the fluorescence of your current stock to a new batch.

-

Rationale: Dansyl compounds can degrade over time, especially if not stored properly (in the dark, at a low temperature).

Step 3: Evaluate Your Buffer for Quenchers

-

Action: Carefully review all components of your buffer. Certain substances are known to quench dansyl fluorescence.

-

Rationale: Identifying and removing or replacing quenching agents is a direct way to restore your signal.

| Potential Quencher | Mechanism/Reason | Suggested Action |

| Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺) | Can form complexes with the fluorophore.[9][10] | Use high-purity water and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. |

| Tryptophan and Tyrosine | Can quench fluorescence through collisional mechanisms or FRET.[11][12] | If your protein of interest contains these residues near the dansyl binding site, quenching may be unavoidable. Consider alternative labeling strategies if the signal is too low. |

| High Concentrations of Halide Ions (I⁻, Br⁻) | Can act as collisional quenchers. | If possible, substitute with a non-quenching salt like NaCl. |

| Certain Buffer Components | Some buffers can interact with the fluorophore. | Test the fluorescence of this compound in simpler buffer systems (e.g., phosphate or HEPES) to see if the signal improves.[13] |

| Free Radicals | Can chemically modify and destroy the fluorophore.[14] | Ensure your solutions are free from sources of free radicals. |

Step 4: Optimize Experimental Conditions

-

Action: Systematically vary the pH, solvent polarity, and temperature of your experiment.

-

Rationale: The fluorescence of this compound is highly sensitive to its environment. Optimization can significantly enhance the quantum yield.

-

pH: The fluorescence of many probes can be pH-dependent.[15][16][17] For dansyl compounds, extreme pH values can lead to quenching.[18] It's advisable to test a range of pH values around the physiological pH of 7.4.[19][20]

-

Solvent Polarity: Dansyl fluorescence is notoriously sensitive to solvent polarity.[2] Generally, fluorescence intensity is higher in less polar environments.[5] If your experimental system allows, consider adding a co-solvent like ethanol or glycerol to decrease the polarity of the buffer.

-

Temperature: Increasing the temperature generally leads to a decrease in fluorescence intensity due to increased molecular collisions and other non-radiative decay pathways.[21][22][23] Perform your experiments at the lowest temperature compatible with your biological system.

Problem 2: My fluorescence signal is unstable and decreases over time.

Signal instability, often manifesting as photobleaching, can compromise time-course experiments.

Troubleshooting Workflow for Unstable Signal

Step 1: Reduce Excitation Intensity

-

Action: Decrease the intensity of the excitation light by using neutral density filters or reducing the slit widths on your fluorometer.

-

Rationale: Photobleaching is caused by the photochemical destruction of the fluorophore upon prolonged exposure to high-intensity light. Reducing the excitation intensity directly mitigates this.

Step 2: Minimize Exposure Time

-

Action: Set the shortest possible integration time on your instrument that still provides an adequate signal-to-noise ratio.

-

Rationale: Less time spent exposing the sample to the excitation light will result in less photobleaching.

Step 3: Use Antifade Reagents

-

Action: Incorporate a commercially available or homemade antifade reagent into your buffer. Common components include Trolox, n-propyl gallate, and p-phenylenediamine.

-

Rationale: Antifade reagents are reducing agents that "scavenge" for oxygen radicals generated during the fluorescence process, thereby protecting the fluorophore from photodegradation.

Step 4: Deoxygenate Your Sample

-

Action: If your experimental setup allows, deoxygenate your buffer by bubbling with nitrogen or argon gas.

-

Rationale: Molecular oxygen is a known quencher of fluorescence and can contribute to photobleaching.

III. Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Spectra

-

Prepare a 1-10 µM solution of this compound in your final experimental buffer.

-

Set the emission wavelength to a value ~50 nm longer than the expected excitation maximum (e.g., 520 nm).

-

Scan a range of excitation wavelengths (e.g., 300-400 nm) to find the peak intensity. This is your optimal excitation wavelength.

-

Set the excitation to this optimal wavelength.

-

Scan a range of emission wavelengths (e.g., 450-600 nm) to find the peak intensity. This is your optimal emission wavelength.

Protocol 2: Buffer Optimization for Enhanced Fluorescence

-

Prepare a series of buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0).

-

Add a constant concentration of this compound to each buffer.

-

Measure the fluorescence intensity in each buffer using the optimal excitation and emission wavelengths.

-

Identify the pH that yields the highest fluorescence signal.

-

If necessary, repeat this process with varying concentrations of co-solvents (e.g., 5-20% glycerol) at the optimal pH.

IV. References

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684.

-

Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609–620.

-

Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

-

Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 15(12), 22518–22538.

-

Jameson, D. M. (2014). Introduction to Fluorescence. CRC Press.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

-

OMLC. (1997). Dansyl glycine. Oregon Medical Laser Center. Retrieved from [Link]

-

Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH.

Sources

- 1. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 4. Dansyl glycine [omlc.org]

- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 6. ossila.com [ossila.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 9. researchgate.net [researchgate.net]

- 10. Quenching of fluorophore-labeled DNA oligonucleotides by divalent metal ions: implications for selection, design, and applications of signaling aptamers and signaling deoxyribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AnilinoMethylRhodamines: pH Sensitive Probes with Tunable Photophysical Properties by Substituent Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. nanotempertech.com [nanotempertech.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Effect of temperature on light-absorption and fluorescence of the peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pressure and temperature dependence of fluorescence anisotropy of green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of Temperature on the Fluorescence Intensity and Anisotropy Decays of Staphylococcal Nuclease and the Less Stable Nuclease-ConA-SG28 Mutant - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Dansylmethionine in aqueous solutions.

Technical Support Center: Dansylmethionine Stability & Optimization

Introduction

Welcome to the technical support hub for this compound. As researchers, we often treat fluorescent standards as "set-and-forget" reagents, but Dansyl-L-Methionine presents a unique dual-threat profile: it possesses the photophysical sensitivity of the dansyl fluorophore and the chemical lability of the methionine thioether side chain.[1]

This guide moves beyond basic product inserts to explain why your standard might degrade and how to distinguish between solubility issues, oxidation, and photobleaching in your experimental workflows.

Module 1: Chemical Stability & Degradation Pathways

The Core Issue: this compound is chemically stable regarding its sulfonamide bond (the link between the fluorophore and the amino acid), which withstands the harsh acidic conditions of protein hydrolysis (6N HCl, 105°C).[1] However, in aqueous solution under ambient conditions, it faces two distinct degradation vectors: Sulfur Oxidation and Photochemical Decomposition .[1]

Degradation Logic Diagram

The following diagram illustrates the competing degradation pathways you must control.

Figure 1: Primary degradation pathways.[1] Note that oxidation alters retention time (chemical change), while photobleaching primarily destroys signal intensity.[1]

Troubleshooting Guide: Chemical Purity

Q: I see a "split peak" or a new peak eluting earlier than Dansyl-Met in my HPLC. Is this hydrolysis? A: It is likely Oxidation , not hydrolysis.[1]

-

Mechanism: The methionine side chain contains a thioether (-S-) which oxidizes readily to a sulfoxide (-S(=O)-).[1] This species is more polar than the parent Dansyl-Met.[1]

-

Diagnostic: In Reverse Phase HPLC (C18), the oxidized species (Dansyl-Met Sulfoxide) will elute before the intact Dansyl-Met due to increased polarity.[1]

-

Solution:

Q: My stock solution concentration seems to decrease over weeks, but no new peaks appear. Why? A: This is often Adsorption or Precipitation , not chemical breakdown.[1]

-

Mechanism: The Dansyl group is highly hydrophobic.[1] In purely aqueous solutions over time, Dansyl-Met can adsorb to the walls of plastic tubes (polypropylene) or glass vials.[1]

-

Solution: Store stocks in 50% Methanol or Acetonitrile. Avoid 100% aqueous storage for >24 hours.[1]

Module 2: Photophysics & Environmental Factors

The Core Issue: The fluorescence quantum yield of this compound is environmentally sensitive. It is "quenched" by water and intensified by organic solvents.[1] Furthermore, the molecule is light-sensitive.[1][2]

Fluorescence Optimization Workflow

Figure 2: Troubleshooting low fluorescence signal intensity. Water quenching is the most common "false positive" for instability.[1]

Troubleshooting Guide: Signal Intensity

Q: Why is my fluorescence signal 10x lower in buffer compared to methanol? A: This is the Solvatochromic Effect .[1]

-

Explanation: Water molecules relax around the excited state of the Dansyl fluorophore, dissipating energy non-radiatively.[1] This quenches fluorescence.[1][3][4]

-

Protocol: Always prepare calibration curves in the exact same solvent matrix as your samples.[1] Do not quantify an aqueous sample against a methanolic standard.

Q: Can I store the solution on the benchtop during a day-long experiment? A: Only if protected from light.

-

Data: Dansyl derivatives can lose 5-15% of fluorescence intensity after 4 hours of direct exposure to ambient lab lighting (fluorescent tubes).[1]

-

Protocol: Wrap vials in aluminum foil or use amber glassware.

Module 3: Solubility & Preparation Data

The Core Issue: Users often attempt to dissolve Dansyl-Met directly in water, leading to micro-precipitation that looks like "instability."[1]

Solubility Reference Table

| Solvent System | Solubility Rating | Stability Risk | Recommended Use |

| 100% Water (Neutral pH) | Poor (< 0.1 mg/mL) | High (Precipitation) | Not recommended for stocks.[1] |

| 0.1M NaHCO3 (pH 9.0) | Good | Moderate (Hydrolysis*) | Derivatization reaction buffer.[1] |

| 50% Methanol / Water | Excellent | Low | Ideal for Stock Storage (-20°C). |

| 100% Acetonitrile | Good | Low | Good for LC-MS injection standards.[1] |

*Note: While Dansyl-Met is stable, the Dansyl Chloride reagent hydrolyzes rapidly at pH > 9.[1] Once formed, Dansyl-Met is stable at pH 9 for short periods.[1]

FAQ: Rapid Response

Q: What is the shelf life of Dansyl-Met in solution?

-

A:

Q: Can I autoclave Dansyl-Met solutions?

-

A: No. While the sulfonamide bond is heat stable, the methionine side chain will oxidize rapidly under the high heat/pressure/moisture of an autoclave.[1] Filter sterilize (0.22 µm) instead.

Q: I see a peak at the solvent front. What is it?

-

A: This is likely Dansic Acid (Dansyl-OH) .[1][3] If you prepared the standard from Dansyl Chloride and Methionine yourself, this is the hydrolysis byproduct of the excess reagent.[1] It is highly fluorescent and elutes very early in Reverse Phase chromatography.[1]

References

-

Tapuhi, Y., et al. (1981). Dansylation of Amino Acids for HPLC Analysis.[1] Analytical Chemistry, 53(4), 609-615.[1]

-

Stadtman, E. R., et al. (2003). Oxidation of methionine residues of proteins: biological consequences.[1] Antioxidants & Redox Signaling, 5(5), 577-582.[1]

-

Gray, W. R. (1967). Dansyl chloride procedure.[1][2][3][4][6] Methods in Enzymology, 11, 139-151.[1]

-

Cited for: Fundamental stability of the sulfonamide bond in acid.[1]

-

-

Kang, X., et al. (2006). Optimization of dansyl derivatization and chromatographic conditions.[1][7] Clinica Chimica Acta, 366(1-2), 352-356.[1]

-

Cited for: Optimization of reaction conditions and stability of derivatives.[1]

-

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 4. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of methionine residues of proteins: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Dansylmethionine Interference in Mass Spectrometry

This is the Technical Support Center for High-Performance Mass Spectrometry. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive technical guide addressing Dansylmethionine (Dns-Met) interference . This guide is structured to troubleshoot the "invisible" suppression effects and the "visible" spectral artifacts caused by this abundant derivative in metabolomic and proteomic workflows.

Technical Support Module: ID #DNS-MET-001

The Core Problem: Why this compound?

In amine/phenol derivatization workflows (e.g., Dansyl Chloride labeling for metabolomics), Methionine (Met) presents a unique challenge. Unlike trace metabolites, Met is an abundant amino acid in biological matrices (plasma, urine, cell culture).

When labeled, it forms This compound (Dns-Met) . This molecule is not just a passive byproduct; it is a "Super-Ionizer" that can degrade your data quality through two distinct mechanisms:

-

Ion Suppression (The Invisible Threat): Dns-Met is highly surface-active. It monopolizes the surface of electrospray ionization (ESI) droplets, preventing low-abundance analytes from entering the gas phase.

-

Spectral Interference (The Visible Threat): Dns-Met generates high-intensity fragment ions (m/z 170, 234) that can cause "crosstalk" in MRM channels or saturate detectors.

Diagnostic Data: Is Dns-Met Your Problem?

Before troubleshooting, confirm the interference using the spectral signatures below.

Table 1: this compound Spectral Signature

| Parameter | Value (Monoisotopic) | Notes |

| Formula | C₁₇H₂₂N₂O₄S₂ | Protonated form: [M+H]⁺ |

| Precursor Ion (m/z) | 383.1100 | Dominant peak in biological samples. |

| Key Fragment 1 | 170.10 | Dimethylaminonaphthalene cation (Very Intense). |

| Key Fragment 2 | 156.08 | Loss of methyl group from amine. |

| Key Fragment 3 | 234.06 | Dansyl moiety (sulfonated core). |

| Retention Behavior | Mid-eluting on C18 | Elutes after polar amines, before non-polar lipids. |

Mechanism of Interference

To solve the problem, you must understand the physics of the ESI droplet. Dns-Met interferes because it is more hydrophobic and more surface-active than many target analytes.

Diagram 1: The "Surface Hog" Mechanism (Ion Suppression)

This diagram illustrates how Dns-Met (Red) displaces target analytes (Blue) from the ESI droplet surface, preventing their ionization.

Caption: Dns-Met (Red) dominates the droplet surface due to high hydrophobicity, suppressing the ejection of target analytes (Yellow).

Troubleshooting Protocols

Scenario A: You see "Ghost Peaks" or High Background in MRM

Issue: You are monitoring a transition like 383 -> 170 for a different compound, or the Dns-Met signal is so high it causes detector saturation/crosstalk.

Step-by-Step Protocol:

-

Check the Transition: Ensure you are NOT using m/z 170 or 234 as a quantifier ion for other analytes co-eluting with Met. These are "non-specific" Dansyl fragments.

-

Verify Resolution:

-

If using a Triple Quad (QqQ): Set the Q1 resolution to "Unit" or "High" (0.7 FWHM). Wide windows allow the massive 383 peak to bleed into adjacent channels (e.g., 381 or 385).

-

If using HRMS (Orbitrap/TOF): Narrow the extraction window to <5 ppm.

-

-

Saturation Check: Inject a 1:10 dilution of your sample. If the signal of your target analyte increases or stays the same (corrected for dilution), you were suffering from detector saturation or suppression.

Scenario B: Loss of Sensitivity for Co-eluting Compounds

Issue: Analytes eluting near Dns-Met (approx. 40-60% organic B) show poor sensitivity.

Step-by-Step Protocol:

-

Chromatographic Shifting (The Golden Rule): You cannot easily remove Met from the sample, so you must move it chromatographically.

-

Action: Change the mobile phase additive.

-

Protocol: If using Formic Acid (0.1%), switch to Ammonium Fluoride (1 mM) or Ammonium Acetate (10 mM) . This alters the pH and ion-pairing, often shifting the retention time of the zwitterionic Dns-Met relative to other targets.

-

-

Gradient Flattening:

-

Action: Introduce a shallow gradient step (isocratic hold) around the Dns-Met elution time to force separation.

-

-

Column Chemistry:

-

Switch from C18 to Phenyl-Hexyl . The pi-pi interaction with the Dansyl aromatic ring will significantly shift Dns-Met retention compared to aliphatic analytes.

-

Frequently Asked Questions (FAQs)

Q1: Can I remove Methionine from my sample before derivatization? A: Generally, no. Depletion methods (like SPE) that remove Methionine will likely remove other polar amines you want to measure. It is safer to manage Dns-Met chromatographically than chemically.

Q2: Why is the m/z 170 fragment so dangerous? A: The m/z 170 ion (dimethylaminonaphthalene) is the "base peak" for almost all Dansyl derivatives. If Dns-Met and Dns-Analyte co-elute, and you monitor 170 for both, you will have 100% crosstalk. Always choose a unique fragment ion for your target analyte (e.g., a fragment from the analyte's backbone, not the tag).

Q3: I see Dns-Met in my blank injections. Why? A: Dansyl compounds are "sticky" due to the aromatic ring. Dns-Met can adsorb to PEEK tubing and injector ports.

-

Fix: Use a needle wash containing 25% Isopropanol / 25% Acetonitrile / 50% Water + 0.1% Formic Acid . The isopropanol helps solubilize the aromatic ring.

Workflow Visualization: Optimization Logic

Use this decision tree to optimize your method against Dns-Met interference.

Caption: Logic flow for isolating and neutralizing this compound interference in LC-MS workflows.

References

-

Li, L. et al. (2010). Isotope Labeling Liquid Chromatography-Mass Spectrometry for Quantitative Metabolomics. This foundational text details the Dansyl-labeling workflow and the enhancement of amine/phenol signals.

-

Tang, L. & Kebarle, P. (1993). Dependence of Ion Intensity in Electrospray Mass Spectrometry on the Concentration of the Analytes in the Electrospray Solution. Explains the competition mechanism for surface charge in ESI droplets.

-

Guo, K. & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Discusses the specific retention behaviors of Dansyl derivatives on RP-LC.

Validation & Comparative

Cross-Validation of Dansylmethionine Assays: From HPLC-FLD Specificity Gaps to Mass Spectrometric Certainty

Executive Summary: The Confidence Gap

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the industry standard for amino acid analysis due to the high quantum yield of the dansyl fluorophore. However, in complex biological matrices—such as plasma, fermentation broth, or plant extracts—retention time is a necessary but insufficient condition for identification.